(2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of both an amino group and a boronic acid moiety, making it a versatile reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride typically involves the reaction of 2-amino-4-formylphenylboronic acid with methoxyamine hydrochloride. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The resulting product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various biaryl compounds resulting from Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry
In chemistry, (2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride is used as a building block in the synthesis of complex organic molecules. Its boronic acid moiety makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used as a probe to study enzyme activity and protein interactions. The boronic acid group can form reversible covalent bonds with diols, making it useful in the study of carbohydrate-binding proteins.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to inhibit proteases and other enzymes makes it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of (2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the amino and imino groups, making it less versatile in certain reactions.
4-Aminophenylboronic acid: Similar structure but lacks the imino(methoxy)methyl group.
2-Amino-4-formylphenylboronic acid: Precursor in the synthesis of (2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride.
Uniqueness
This compound is unique due to the presence of both amino and imino(methoxy)methyl groups, which enhance its reactivity and versatility in chemical synthesis
Properties
IUPAC Name |
[2-amino-4-(C-methoxycarbonimidoyl)phenyl]boronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O3.ClH/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5;/h2-4,11-13H,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJBXNLUTWEQPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=N)OC)N)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675409 |
Source
|
Record name | {2-Amino-4-[imino(methoxy)methyl]phenyl}boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-29-5 |
Source
|
Record name | {2-Amino-4-[imino(methoxy)methyl]phenyl}boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.